Prasinic acid

Description

Discovery and Initial Characterization of Prasinic Acid as a Lichen Metabolite

The discovery and characterization of this compound are intrinsically linked to the chemical analysis of lichens. It was identified as a distinct chemical substance produced by the fungal partner (mycobiont) in the lichen symbiosis. austplants.com.au Initial investigations into the chemical constituents of lichens relied on color reactions and microcrystal tests, which paved the way for more sophisticated techniques like chromatography. These methods allowed for the isolation and structural elucidation of numerous lichen substances, including this compound. Bioassay-guided fractionation has been one of the key methods in isolating such compounds; for example, a study on the lichen Cladonia incrassata led to the isolation of this compound along with several other known compounds. nih.gov This process involves separating the chemical components of a lichen extract and testing their biological activity, which helps in identifying and characterizing novel or previously known metabolites within a specific species. nih.gov

This compound within the Context of Lichen Secondary Metabolites

Lichen secondary metabolites are a diverse group of over 1,000 known compounds that are not essential for the primary metabolic processes of growth and development but play crucial roles in the survival of the lichen. austplants.com.aunih.gov These substances are typically extracellular, crystallizing on the surface of the fungal hyphae. austplants.com.au They are classified based on their biosynthetic origins, primarily through the acetyl-malonate, shikimate, and mevalonate (B85504) pathways. austplants.com.aunih.gov These compounds are significant in lichenology as they serve as stable characters for species identification and classification. wikipedia.organbg.gov.au

This compound belongs to the depsides, a major class of phenolic compounds found in lichens. researchgate.netnih.gov Depsides are polyphenolic molecules composed of two or more monocyclic aromatic units linked by an ester bond. wikipedia.orgmdpi.com The biosynthesis of depsides is a key area of study, involving non-reducing polyketide synthases (NR-PKSs) that construct and esterify the phenolic rings. mdpi.comnih.gov The structural complexity of depsides contributes to the wide range of biological activities observed in lichen extracts. wikipedia.orgnih.gov

The presence of specific secondary metabolites is used to define "chemotypes"—groups of lichens that are morphologically identical but chemically distinct. wikipedia.org this compound is a key marker for a specific chemotype within the Micarea prasina species group. pensoft.net While Micarea prasina in the strict sense produces micareic acid, the closely related species Micarea subviridescens is characterized by the production of this compound. pensoft.netbritishlichensociety.org.uk This chemical distinction is crucial for accurate species delimitation within this group. pensoft.netnih.gov

This compound has also been identified in other lichen genera. Notably, it was isolated for the first time from Cladonia incrassata, a species known for its chemical variability and multiple chemotypes. nih.govresearchgate.netbotany.pl The presence of this compound in C. incrassata was reported alongside other compounds like didymic, condidymic, squamatic, and usnic acids. nih.gov

Table 1: Documented Occurrence of this compound in Lichen Species This table is interactive and can be sorted by clicking on the column headers.

| Lichen Species | Family | Notes on Chemotype |

|---|---|---|

| Micarea subviridescens | Pilocarpaceae | The defining secondary metabolite for this species, distinguishing it as the 'this compound chemotype' within the M. prasina group. pensoft.net |

Table 2: Major Secondary Metabolites Defining Chemotypes in the Micarea prasina Group This table is interactive and can be sorted by clicking on the column headers.

| Species | Defining Secondary Metabolite |

|---|---|

| Micarea prasina s. str. | Micareic acid pensoft.net |

| Micarea subviridescens | This compound pensoft.net |

| Micarea micrococca | Methoxymicareic acid pensoft.net |

| Micarea xanthonica | Thiophanic acid and other xanthones pensoft.net |

| Micarea levicula | Gyrophoric acid pensoft.net |

Evolution of Research Perspectives on Natural Product Chemical Biology and Lichen Substances

The study of lichen substances has evolved from a purely taxonomic tool to a dynamic field within natural product chemical biology. nih.gov Historically, lichen chemistry began in the 1860s with the use of simple chemical spot tests (e.g., using potassium hydroxide) to generate color changes that aided in species identification. wikipedia.organbg.gov.au The 20th century saw the advent of more precise analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), which allowed for the accurate identification of a wide array of lichen metabolites, even in minute quantities. anbg.gov.au

In recent years, the focus has shifted towards understanding the genetic basis of metabolite production. nih.govnih.gov Advances in genomics and bioinformatics have enabled researchers to identify the biosynthetic gene clusters (BGCs) responsible for producing compounds like depsides. mdpi.comnih.govresearchgate.net This modern approach allows for the "excavation" of novel bioactive compounds by activating silent or poorly expressed gene clusters. nih.govresearchgate.net The integration of genomics, metabolomics, and bioinformatics is accelerating the discovery of new lichen natural products and providing a deeper understanding of their evolution and ecological roles, moving far beyond the initial descriptive and taxonomic applications. nih.govresearchgate.net

Properties

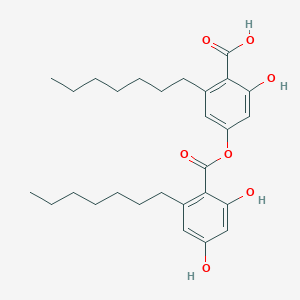

Molecular Formula |

C28H38O7 |

|---|---|

Molecular Weight |

486.6 g/mol |

IUPAC Name |

2-heptyl-4-(2-heptyl-4,6-dihydroxybenzoyl)oxy-6-hydroxybenzoic acid |

InChI |

InChI=1S/C28H38O7/c1-3-5-7-9-11-13-19-15-21(29)17-23(30)26(19)28(34)35-22-16-20(14-12-10-8-6-4-2)25(27(32)33)24(31)18-22/h15-18,29-31H,3-14H2,1-2H3,(H,32,33) |

InChI Key |

GJJGHNLSGRQDSD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCCCC |

Synonyms |

prasinic acid |

Origin of Product |

United States |

Biosynthesis and Biogenesis of Prasinic Acid

Genetic and Molecular Basis of Prasinic Acid Production

The ability of a lichen mycobiont to produce specific secondary metabolites is encoded in its genome. The genes responsible for a biosynthetic pathway are often located together in the genome, forming what is known as a biosynthetic gene cluster (BGC). nih.gov

Research into lichen genomics has successfully identified BGCs for several well-known lichen substances, such as usnic acid and atranorin. nih.govmdpi.com These clusters typically contain the core PKS gene, alongside genes for tailoring enzymes (e.g., methyltransferases, oxidases), transporters, and sometimes transcription factors that regulate the cluster's expression. nih.gov For instance, studies have shown that all lichen species producing usnic acid contain a homologous PKS gene cluster, which is absent in non-producing species, suggesting that the presence or absence of the entire BGC dictates the production of the metabolite. nih.govdrugtargetreview.com

While the specific biosynthetic gene cluster for this compound has not been explicitly detailed, it is hypothesized to follow this same organizational principle. The cluster would contain an NR-PKS gene for synthesizing the orsellinic acid-type precursors, along with genes for the necessary tailoring enzymes that complete the this compound structure. Identifying this specific BGC could be achieved by comparing the genomes of this compound-producing lichens with those of closely related but non-producing species.

The production of secondary metabolites like this compound is tightly regulated at the genetic level. The expression of genes within a BGC is often controlled by specific transcription factors (TFs), which can be located either within the cluster itself or elsewhere in the genome. nih.govnih.gov These TFs bind to promoter regions of the biosynthetic genes to activate or repress their transcription in response to developmental or environmental cues. nih.govnih.gov

In fungi, various families of transcription factors, such as GATA-type and NAC TFs, are known to regulate secondary metabolism. researchgate.netsemanticscholar.org For example, some TFs act as global regulators, influencing multiple pathways, while others are pathway-specific. researchgate.net The expression of the this compound BGC is likely controlled by such TFs, which would modulate its production based on the lichen's developmental stage, environmental stress, or signals from the photobiont. The precise regulatory network controlling this compound biogenesis remains an area for future investigation.

Chemodiversity and Chemosystematics in Lichen Species Producing this compound

The array of secondary metabolites produced by a lichen is known as its chemotype. This chemical profile is a stable and genetically determined trait that is widely used in lichen taxonomy and systematics (chemosystematics). researchgate.net The presence or absence of specific compounds, such as this compound, can be a key character for distinguishing between morphologically similar species or defining varieties within a species. This compound has been identified in several lichen genera, often alongside other related depsides like didymic acid. aferp.frbritishlichensociety.org.uk The consistent production of this compound within certain taxa reinforces its utility as a chemotaxonomic marker.

Table 1. Lichen Species Reported to Contain this compound This table is based on available research and may not be exhaustive.

| Genus | Species | Reported By |

|---|---|---|

| Micarea | Micarea prasinata | Coppins (2004) britishlichensociety.org.uk |

| Cladonia | (related species) | Litaudon et al. (2013) aferp.fr |

Differentiation of Chemotypes Based on this compound Presence

The concept of chemotypes, or chemical races, has been fundamental in the taxonomy of the Micarea prasina group. Initially, Micarea prasina was considered a single species with significant chemical variation, comprising three main chemotypes. cambridge.org These were characterized by the presence of then-unidentified substances known as "prasina unknowns A, B, and C". cambridge.org Subsequent chemical analysis identified these compounds as methoxymicareic acid, micareic acid, and this compound, respectively. cambridge.org

This chemical differentiation led to a major taxonomic reorganization. The distinct chemical races were elevated to species status:

Micarea micrococca was designated for the methoxymicareic acid chemotype. pensoft.netnih.gov

Micarea prasina s. str. (in the strict sense) was reserved for the micareic acid chemotype. pensoft.netnih.gov

Micarea subviridescens was recognized as the species corresponding to the this compound chemotype. cambridge.orgpensoft.net

While several species within the M. prasina group produce micareic and methoxymicareic acids, this compound has been reported as the defining secondary metabolite for M. subviridescens. pensoft.net This clear chemical distinction underscores the role of secondary metabolites in lichen taxonomy, where chemical profiles are used to delimit species boundaries. nih.gov Although primarily associated with M. subviridescens, this compound has also been identified in other lichen genera, such as Phyllopsora and Cladonia, indicating its presence is not exclusive to the Micarea genus. thieme-connect.com

| Original Chemotype (in M. prasina s. lat.) | Characteristic Compound | Current Species Name | Reference |

|---|---|---|---|

| Prasina Unknown A | Methoxymicareic acid | Micarea micrococca | cambridge.orgpensoft.net |

| Prasina Unknown B | Micareic acid | Micarea prasina s. str. | cambridge.orgpensoft.net |

| Prasina Unknown C | This compound | Micarea subviridescens | cambridge.orgpensoft.net |

Phylogenetic Analysis Correlating with this compound Production

Phylogenetic studies using molecular data, such as mitochondrial small subunit (mtSSU) and internal transcribed spacer (ITS) ribosomal DNA, have provided significant insights into the evolutionary context of this compound production. cambridge.orgpensoft.net These analyses confirm that the Micarea prasina group is a monophyletic lineage, which is further divided into two primary clades: the M. micrococca clade and the M. prasina clade. pensoft.netnih.gov

Micarea subviridescens, the species defined by its production of this compound, is situated within the M. prasina clade. pensoft.netresearchgate.net Interestingly, most other species within this clade are characterized by the production of micareic acid. pensoft.netresearchgate.net For example, phylogenetic analyses have shown that the closest relative to M. subviridescens is Micarea soralifera, a species that produces micareic acid. cambridge.org

This finding is significant because it demonstrates that a close phylogenetic relationship does not necessarily correlate with chemical similarity. cambridge.orgresearchgate.net The scattered distribution of specific secondary metabolites across the phylogenetic tree suggests a complex evolutionary history. Ancestral state reconstructions support the hypothesis that the common ancestor of the M. prasina group likely did not produce these complex secondary substances. pensoft.netresearchgate.net Instead, the genetic pathways for producing compounds like this compound, micareic acid, and methoxymicareic acid were likely gained independently in different lineages during their evolution. pensoft.netresearchgate.net This pattern of repeated gene cluster loss or gain is a recognized phenomenon in the evolution of secondary metabolite production in lichen-forming fungi. nih.gov

| Phylogenetic Clade | Key Species | Primary Secondary Metabolite | Reference |

|---|---|---|---|

| M. micrococca clade | Micarea micrococca | Methoxymicareic acid | pensoft.netnih.gov |

| Micarea viridileprosa | Gyrophoric acid | pensoft.net | |

| M. prasina clade | Micarea subviridescens | This compound | pensoft.netresearchgate.net |

| Micarea prasina s. str. | Micareic acid | pensoft.netresearchgate.net | |

| Micarea soralifera | Micareic acid | cambridge.org |

Chemical Synthesis and Structural Modifications of Prasinic Acid

Total Synthesis Approaches to Prasinic Acid

The first total synthesis of this compound was a significant achievement, providing a blueprint for accessing this molecule in the laboratory. researchgate.netnih.gov This endeavor not only confirmed its structure but also opened avenues for producing quantities sufficient for further biological evaluation. researchgate.netnih.gov

Retrosynthetic Analysis and Identification of Key Fragments

Retrosynthetic analysis is a problem-solving technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. chembam.comicj-e.orgias.ac.in The total synthesis of this compound hinges on a retrosynthetic strategy that disconnects the depside ester bond as the key step. This approach simplifies the complex structure of this compound into two main building blocks: a carboxylic acid unit and a phenolic unit.

Methodologies for Aromatic Unit Formation and Coupling Reactions

The synthesis of the required aromatic fragments is a critical phase of the total synthesis. These fragments are not typically available off-the-shelf and must be prepared through multi-step sequences. The formation of these aromatic units and their subsequent coupling are pivotal to the successful synthesis of this compound. researchgate.netnih.govresearchgate.net

The coupling of the two aromatic units to form the depside linkage is a key reaction. A common method for forming such ester bonds involves the use of a coupling agent to activate the carboxylic acid, facilitating its reaction with the phenolic hydroxyl group. One established method for depside synthesis involves reacting the carboxylic acid and the benzyl (B1604629) ester of the phenolic unit in anhydrous toluene (B28343) with trifluoroacetic anhydride. publish.csiro.au

Synthesis of this compound Analogues and Derivatives

The ability to synthesize analogues and derivatives of a natural product is essential for exploring its structure-activity relationships and potentially improving its biological properties.

Rational Design Principles for Structural Diversification

The rational design of new molecules involves making targeted modifications to a known compound to enhance its desired properties. In the context of this compound, this could involve altering the alkyl chain length, modifying the substitution pattern on the aromatic rings, or replacing the ester linkage with other functional groups. For instance, a demethoxylated derivative of this compound has been synthesized and shown to possess moderate antitumor activity. researchgate.net This finding suggests that modifications to the aromatic rings can influence the biological profile of the molecule.

Exploration of Synthetic Transformations for Derivative Generation (e.g., esterification, amidation)

Standard synthetic transformations can be employed to generate a library of this compound derivatives. Esterification and amidation are two fundamental reactions in organic synthesis that allow for the modification of carboxylic acids. organic-chemistry.orgrsc.orgrsc.orgnih.gov

Esterification : This process involves reacting the carboxylic acid group of this compound with various alcohols to produce a range of esters. This can be achieved under acidic or basic conditions, or by using coupling agents. libretexts.org

Amidation : Similarly, the carboxylic acid can be converted into amides by reacting it with a variety of amines. organic-chemistry.orgrsc.orgrsc.orgnih.govlibretexts.org This transformation introduces a nitrogen atom, which can significantly alter the molecule's properties, including its hydrogen bonding capacity and basicity.

These transformations provide a straightforward means to diversify the structure of this compound and investigate the impact of these changes on its biological activity.

Preparation of Labeled this compound for Mechanistic Investigations

The elucidation of reaction mechanisms, metabolic pathways, and the dynamics of molecular interactions frequently relies on the use of isotopically labeled compounds. hwb.gov.inchem-station.com Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) serve as powerful probes without altering the fundamental chemical properties of the molecule under investigation. hwb.gov.inmedchemexpress.com Their incorporation into a target molecule allows researchers to track the fate of specific atoms or functional groups through complex transformations using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. hwb.gov.inau.dk

Strategies for Carbon-13 (¹³C) Labeling

Carbon-13 is a non-radioactive stable isotope that is particularly valuable for tracing the carbon skeleton of a molecule. medchemexpress.com The preparation of ¹³C-labeled this compound would likely involve the synthesis of a labeled precursor, either the olivetolic acid or the sphaerophorolcarboxylic acid moiety, followed by esterification.

One common strategy involves the introduction of a ¹³C-label at a carboxyl group. This can be achieved late in a synthetic sequence by reacting a suitable organometallic precursor with ¹³CO₂. springernature.com Alternatively, a labeled cyanide, such as K¹³CN, can be used to introduce the carbon atom, which is then hydrolyzed to the corresponding carboxylic acid. nih.gov For instance, the synthesis of [1-¹³C]tetradecanoic acid was achieved by treating 1-bromotridecane (B143060) with K¹³CN, followed by hydrolysis of the resulting nitrile. nih.gov A similar approach could be envisioned for the synthesis of the carboxylic acid precursors of this compound.

Labeling specific positions within the alkyl chain can be accomplished by using ¹³C-labeled building blocks in the synthesis. For example, the synthesis of [3-¹³C]tetradecanoic acid involved the alkylation of diethyl sodio-malonate with [1-¹³C]1-bromododecane. nih.gov This type of strategy could be adapted to construct the n-heptyl side chain of the olivetolic acid precursor with a ¹³C label at a desired position.

Strategies for Deuterium (²H) Labeling

Deuterium labeling is frequently used to investigate kinetic isotope effects (KIEs), which can provide critical evidence for mechanisms involving the cleavage of a carbon-hydrogen bond in a rate-determining step. chem-station.com Deuterium can be incorporated into organic molecules through various methods, including direct hydrogen-deuterium (H/D) exchange reactions or by using deuterated reagents in a synthetic sequence. hwb.gov.inresearchgate.net

For this compound, deuterium atoms could be introduced onto the aromatic rings via acid- or base-catalyzed H/D exchange using deuterium oxide (D₂O) as the deuterium source. chem-station.com More selective deuteration can often be achieved using transition metal catalysts, such as palladium on carbon (Pd/C), which can facilitate H/D exchange at specific positions, for example, at benzylic C-H bonds. researchgate.net Reductive deuteration using reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) is another powerful method for incorporating deuterium, for instance, by reducing a ketone or an ester to a deuterated alcohol. researchgate.net The heptyl side chain could be deuterated by the reduction of a corresponding unsaturated precursor with deuterium gas (D₂) over a catalyst.

The following table outlines proposed strategies for the synthesis of labeled this compound based on established methodologies for analogous compounds.

| Isotope | Proposed Target Position(s) | Labeled Precursor/Reagent | General Synthetic Method |

| ¹³C | Carboxyl carbon of the ester | [carboxyl-¹³C]Olivetolic acid | Synthesis from a precursor aryl halide via carboxylation with ¹³CO₂. |

| ¹³C | C1' of the n-heptyl chain | [1-¹³C]1-bromohexane | Used in the alkylation step to form the olivetolic acid precursor skeleton. |

| ²H | Aromatic protons | This compound or precursors | Acid- or base-catalyzed H/D exchange with D₂O. |

| ²H | Benzylic position (C1') of the heptyl chain | Olivetolic acid precursor with a C1' keto group | Reductive deuteration using a deuterium source like NaBD₄ or LiAlD₄. |

| ²H | Entire n-heptyl chain | Olivetol precursor with an unsaturated side chain | Catalytic deuteration using D₂ gas and a catalyst (e.g., Pd/C). |

These proposed routes provide a strategic framework for the synthesis of isotopically labeled this compound. The successful execution of these syntheses would furnish invaluable tools for detailed mechanistic investigations into the biosynthesis, chemical reactivity, and metabolic fate of this natural product.

Molecular and Cellular Mechanisms of Prasinic Acid Action Non Clinical

Investigation of Prasinic Acid's Biological Activities in Model Systems

The antibacterial properties of this compound have been identified, particularly against the pathogenic bacterium Staphylococcus aureus. Initial evidence for this activity emerged from bioassay-guided fractionation of an extract from the lichen Cladonia incrassata, where this compound was isolated for the first time from this species. thieme-connect.comresearchgate.net

A key study utilized a thin-layer chromatography (TLC)-bioautography protocol to detect active compounds within the lichen extract. thieme-connect.com This method revealed a clear zone of inhibition corresponding to this compound, which demonstrated its activity against S. aureus. thieme-connect.com This was reported as the first instance of antibacterial activity described for this compound. researchgate.netthieme-connect.comresearchgate.net While this study confirmed the antibacterial effect, it did not determine the minimum inhibitory concentration (MIC) for this compound, although MIC values for other active compounds from the same lichen, such as (-)-usnic acid and didymic acid, were found to be 7.5 µg/mL. thieme-connect.comresearchgate.net The precise molecular mechanism by which this compound exerts its antibacterial action against S. aureus has not been fully elucidated.

Research has demonstrated that synthetic this compound possesses moderate anti-proliferative and cytotoxic effects against various cancer cell lines. researchgate.netnih.gov The first total synthesis of this compound enabled its biological evaluation, revealing its potential as an antitumor agent. nih.gov Studies have reported its efficacy with a half-maximal inhibitory concentration (IC₅₀) in the micromolar range. researchgate.netnih.gov Additionally, a demethoxylated derivative of this compound was also found to exhibit moderate antitumor activity. researchgate.netthieme-connect.com

The table below summarizes the reported anti-proliferative activity of synthetic this compound.

| Compound | Activity | IC₅₀ Range | Target Cell Lines |

| This compound | Moderate Antitumor | 4.3–9.1 μM | Different lines of cancer cells researchgate.netnih.gov |

Note: The specific cancer cell lines tested were not detailed in the referenced literature.

Beyond its established antimicrobial and anti-proliferative effects, the biological activity profile of this compound is not extensively documented. researchgate.netthieme-connect.com However, research into the broader class of lichen-derived depsides, to which this compound belongs, has uncovered other potential bioactivities, including antiviral and anti-inflammatory properties. researchgate.netmdpi.com For example, the depside perlatolic acid has shown activity against human coronaviruses, including SARS-CoV-2. mdpi.comresearchgate.net This has led to the suggestion that future in vitro studies on related compounds, specifically mentioning this compound, would be valuable to explore their potential as antiviral agents. mdpi.comresearchgate.net

Cellular and Molecular Targets of this compound

The specific cellular and molecular targets through which this compound exerts its biological effects are an area of ongoing investigation.

Currently, there is limited specific information in peer-reviewed literature detailing the direct interaction of this compound with cellular receptors. No studies have been published that define its binding affinities or activation profiles for specific receptor targets. It is important to distinguish this compound from the similarly named pristanic acid, a branched-chain fatty acid that has been identified as a ligand for the peroxisome proliferator-activated receptor alpha (PPARα). nih.gov No such activity has been reported for this compound.

Direct evidence for the inhibition or modulation of specific enzymes by this compound is sparse. However, one conference abstract suggests that this compound and related substances may inhibit the activation properties of calmodulin on calmodulin-dependent enzymes. iscbindia.com Calmodulin is a key calcium-binding messenger protein that modulates a multitude of enzymes, and its inhibition can impact cell growth, which is consistent with the observed anti-proliferative effects of this compound. iscbindia.com Furthermore, studies on other lichen depsides have investigated their potential to inhibit enzymes like HIV-1 integrase, although this compound was not specifically highlighted as an active inhibitor in these reports. researchgate.net

Influence on Cellular Signaling Pathways (e.g., apoptosis induction, metabolic pathways)

While comprehensive studies detailing the precise molecular mechanisms of this compound are not abundant, research on its antitumor activity and the broader class of lichen-derived depsides provides significant insights into its potential influence on cellular signaling pathways, including apoptosis and metabolic modulation.

The synthetic counterpart of this compound has demonstrated moderate antitumor activity across various cancer cell lines. researchgate.net This suggests that this compound likely engages with cellular machinery to halt proliferation and induce cell death. The induction of apoptosis is a common mechanism for many anticancer compounds. taylorandfrancis.com Lichen-derived compounds, as a group, are known to trigger cell cycle arrest and apoptosis in cancer cells. taylorandfrancis.comresearchgate.net For instance, other lichen depsides and depsidones have been shown to induce apoptosis in colorectal cancer and melanoma cells. mdpi.comthieme-connect.com This is often achieved through the modulation of key signaling pathways.

One such critical pathway is the Nrf2 signaling pathway, which is a primary regulator of cellular redox homeostasis. mdpi.com Some lichen metabolites, like physodic acid and salazinic acid, have been found to modulate the Nrf2, NF-κB, and STAT3 signaling pathways in colorectal cancer cells. nih.gov Given the structural similarities among depsides, it is plausible that this compound could also interact with these pathways. The NF-κB and STAT3 pathways are crucial in inflammation and cell survival, and their inhibition can lead to decreased cancer cell viability. nih.gov

Furthermore, the metabolic pathways within cancer cells are a key target for therapeutic intervention. researchgate.net Some lichen compounds have been shown to modulate energy metabolism in cancer cells. researchgate.net For example, protolichesterinic acid has been associated with the inhibition of fatty acid synthase (FASN), a critical enzyme in fatty acid synthesis, thereby impacting cancer cell viability. researchgate.net While direct evidence for this compound is pending, its structural characteristics as a fatty acid-like compound suggest that it could potentially interfere with lipid metabolism in cancer cells.

The cytotoxic effects of this compound have been quantified, as shown in the table below, indicating its potential to induce cell death, likely through apoptotic mechanisms that are common for this class of compounds.

Table 1: Cytotoxicity of Synthetic this compound Against Various Cancer Cell Lines

| Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| HCT-116 | Colorectal Carcinoma | 7.3 | researchgate.net |

| IMR-32 | Neuroblastoma | 6.0 | researchgate.net |

| BT-474 | Ductal Carcinoma | 9.7 | researchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

The biological potency of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies help to identify the chemical features responsible for a molecule's biological effects. researchgate.net Although extensive SAR studies specifically for this compound are limited, research on related lichen depsides provides valuable insights into the key structural determinants for biological potency.

Identification of Key Structural Determinants for Biological Potency

For lichen depsides, several structural features are considered important for their cytotoxic and anticancer activities. This compound is a didepside, meaning it is composed of two phenolic rings linked by an ester bond. semanticscholar.org It also possesses alkyl side chains.

Studies on other di-depsides have shown that the length of these alkyl chains can significantly influence cytotoxicity. For instance, in a study of depsides isolated from Indonesian lichens, compounds with longer alkyl chains (C₃H₇) showed greater toxicity against cancer cell lines compared to those with shorter chains (CH₃). nih.gov This suggests that the lipophilicity conferred by the alkyl chains may play a role in membrane interaction and cellular uptake. mdpi.com

Elucidation of Pharmacophoric Features

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. researchgate.net For a class of compounds like depsides, identifying a common pharmacophore can guide the design of new, more potent analogues.

While a specific pharmacophore model for this compound has not been published, models for other lichen compounds with anti-inflammatory or anticancer properties have been developed. researchgate.net These models often highlight the importance of hydrophobic regions, aromatic rings, and hydrogen bond donors/acceptors. researchgate.net

Based on the structure of this compound and SAR insights from related depsides, a hypothetical pharmacophore could include:

Two aromatic rings: These can engage in π-π stacking and hydrophobic interactions with target proteins.

Hydrogen bond donors and acceptors: The hydroxyl and carbonyl groups can form crucial hydrogen bonds, anchoring the molecule in the active site of a target enzyme or receptor.

An ester linkage: This provides a certain degree of rotational freedom, allowing the molecule to adopt a favorable conformation for binding.

Virtual screening studies using pharmacophore models for other lichen compounds have successfully identified potent inhibitors of biological targets like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in inflammation. researchgate.net This approach could be instrumental in identifying the specific molecular targets of this compound and elucidating its mechanism of action.

Advanced Analytical Methodologies for Prasinic Acid Investigations

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatographic methods are essential for separating Prasinic acid from complex mixtures, assessing its purity, and determining its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic acids, including for purity assessment and quantitative analysis. oiv.intub.edu HPLC separates compounds based on their interaction with a stationary phase and a mobile phase. For organic acid analysis, different stationary phases such as octyl-bonded silica (B1680970) and ion exchange resin columns can be employed. oiv.int Detection is often performed by spectrophotometric absorbance in the ultraviolet (UV) range, typically at 210 nm, which is suitable for detecting the carboxyl group present in organic acids. oiv.intub.edushimadzu.commjcce.org.mk

In the context of organic acid analysis by HPLC, methods have been developed and validated for quantitative determination, including parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and recovery. mjcce.org.mk For instance, a reversed-phase HPLC method utilizing a C18 column and a mobile phase of phosphoric acid solution has been optimized for the quantitative determination of various organic acids in wine, with detection at 210 nm. mjcce.org.mk While this example pertains to wine, the principles and methodologies are applicable to the quantitative analysis of other organic acids like this compound, provided appropriate method development and validation are performed.

HPLC can also be used for the isolation and purification of compounds. researchgate.net Following extraction, fractionation by column chromatography, which can be considered a preparative form of chromatography akin to HPLC, is a common step before final purification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds in complex mixtures, including metabolite profiling. GC-MS separates compounds based on their boiling points and interaction with the stationary phase in a capillary column, followed by detection and identification based on their mass-to-charge ratio and fragmentation patterns in the mass spectrometer.

For GC-MS analysis of organic acids, derivatization is often necessary to increase their volatility. shimadzu.com This typically involves methylation of the carboxyl group and trimethylsilylation (TMS) of hydroxyl groups. shimadzu.com GC-MS has been successfully applied for the quantification of fatty acids and other organic acids in various matrices. jlmqa.orgjasem.com.trmdpi.comnih.gov For example, a GC-MS method was validated for quantifying pristanic acid and phytanic acid in plasma, utilizing internal standards and operating in selected ion monitoring (SIM) mode for detection. jlmqa.org The retention times for pristanic acid and phytanic acid were determined, and the method linearity, recovery, precision, and carry-over were evaluated. jlmqa.org

While direct studies on this compound using GC-MS for metabolite profiling were not specifically found in the search results, the general applicability of GC-MS for analyzing organic acids and fatty acids, often requiring derivatization, suggests its potential for analyzing this compound within complex biological or environmental samples. GC-MS is recognized as a standard method for identifying and characterizing fatty acids in various samples. mdpi.com

Thin-Layer Chromatography (TLC) for Chemotype Analysis and Screening

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique used for separating and visualizing compounds. It is often employed for preliminary analysis, screening, and determining the presence or absence of specific compounds, making it suitable for chemotype analysis. researchgate.netsemanticscholar.org TLC separates compounds based on their differential migration on a thin layer of stationary phase (e.g., silica gel) coated on a plate, using a mobile phase.

TLC has been used in the study of lichens, which can produce various secondary metabolites, including depsides like this compound. researchgate.netresearchgate.netsemanticscholar.org Different solvent systems are used to achieve separation of compounds on the TLC plate. avantiresearch.comgerli.com After separation, compounds are visualized using various detection methods, such as UV light or staining reagents. avantiresearch.comrochester.edu Specific staining reagents can help in the visualization and identification of different classes of compounds. rochester.edu

TLC data, alongside other analytical data like HPLC, can be used for characterizing chemotypes, particularly in organisms that produce a variety of related compounds. researchgate.netsemanticscholar.org The retention factor (Rf) values of compounds in specific solvent systems are characteristic and can be used for identification by comparison to standards. avantiresearch.com

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic techniques provide detailed information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, advanced pulse sequences for complete assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and functional groups. scielo.brrsc.orgnih.gov Both one-dimensional (1D) NMR (e.g., ¹H NMR and ¹³C NMR) and two-dimensional (2D) NMR techniques are crucial for obtaining comprehensive structural information and making complete spectral assignments. scielo.brnih.gov

Advanced pulse sequences in NMR, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and DEPT (Distortionless Enhancement by Polarization Transfer), are routinely used in structural elucidation. scielo.brnih.govmagritek.com COSY reveals correlations between coupled protons. scielo.brmagritek.com HSQC shows correlations between directly bonded protons and carbons. nih.govmagritek.com HMBC shows correlations between protons and carbons separated by multiple bonds, which is valuable for establishing the carbon skeleton and connectivity. scielo.brnih.gov DEPT experiments help in determining the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary). scielo.brmagritek.com

NMR spectroscopy has been used in the structural elucidation of depsides isolated from lichens, including in conjunction with other spectroscopic methods like mass spectrometry and X-ray diffraction. researchgate.net Complete assignment of NMR signals is essential for confirming the proposed structure of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a technique that provides accurate mass measurements of ions, allowing for the determination of elemental composition. axispharm.comalgimed.com HRMS offers high sensitivity, precision, and resolution for analyzing complex samples. axispharm.com Accurate mass measurement is critical for identifying unknown compounds, confirming the molecular formula, and distinguishing between compounds with the same nominal mass but different elemental compositions. algimed.com

HRMS can be coupled with chromatographic techniques like Liquid Chromatography (LC-HRMS) to analyze complex mixtures. axispharm.commdpi.com Advanced fragmentation techniques in HRMS can provide detailed structural information by analyzing the fragmentation patterns of ions. axispharm.comalgimed.com This fragmentation analysis helps in piecing together the structure of a molecule. algimed.com

In the analysis of organic compounds, HRMS is used for compound identification, quantification, and structure elucidation. axispharm.com Accurate mass measurements, typically within a few parts per million (ppm) of the theoretical mass, are considered acceptable for elemental composition determination. algimed.commdpi.com HRMS is also valuable for detecting and identifying impurities and degradation products. axispharm.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. When a sample is exposed to infrared radiation, specific frequencies are absorbed that correspond to the characteristic vibrational modes of different functional groups. The resulting IR spectrum, a plot of absorbance or transmittance versus wavenumber, provides a unique molecular fingerprint.

For a depside like this compound, which contains ester linkages, carboxylic acid groups, and aromatic rings, characteristic absorption bands are expected in the IR spectrum. The carbonyl stretching vibration (C=O) from both the ester and carboxylic acid functionalities typically appears in the region of 1650-1750 cm⁻¹, usually as a strong peak. The O-H stretching vibration of the carboxylic acid group is expected to produce a broad absorption band in the region of 2500-3300 cm⁻¹. Aromatic C=C stretching vibrations typically manifest as sharp bands in the region of 1430-1600 cm⁻¹. C-H stretching vibrations from aromatic rings appear just above 3000 cm⁻¹, while aliphatic C-H stretches are observed in the 2850-2950 cm⁻¹ range. Analysis of these characteristic bands in the IR spectrum of a this compound sample can help confirm the presence of these key functional groups and provide supporting evidence for its proposed structure.

Ultraviolet-Visible (UV-Vis) spectroscopy, on the other hand, probes the electronic transitions within a molecule that occur when it absorbs light in the UV and visible regions of the electromagnetic spectrum (typically 200-800 nm). This technique is particularly useful for detecting conjugated systems and aromatic rings, which act as chromophores and absorb UV or visible light. The UV-Vis spectrum, a plot of absorbance versus wavelength, shows absorption maxima (λmax) at specific wavelengths that are characteristic of the molecule's electronic structure.

For this compound, the presence of aromatic rings and the ester and carboxylic acid carbonyl groups contributes to its UV absorption profile. While specific λmax values for this compound were not found in the consulted literature, related aromatic compounds and depsides typically exhibit significant absorption in the UV region due to π-π* electronic transitions within the aromatic rings and n-π* transitions involving the carbonyl groups. UV-Vis spectroscopy can be used for the quantitative analysis of this compound in a solution, based on the Beer-Lambert Law, provided that its molar absorptivity at a specific wavelength is known. It can also be used to monitor the purity of isolated this compound samples.

Advanced Sample Preparation Strategies for this compound Analysis

Effective sample preparation is a critical initial step in the analysis of this compound from its natural sources. This involves isolating the compound from the complex matrix of lichen thalli or culture broths and preparing it in a form suitable for subsequent analysis by techniques such as spectroscopy or chromatography.

Optimized Extraction Protocols from Lichen Thalli or Culture Broths

The extraction of secondary metabolites from lichens typically involves the use of organic solvents. Common solvents for the extraction of lichen compounds include acetone (B3395972) and methanol. These solvents are effective at dissolving a wide range of metabolites, including depsides like this compound.

An optimized extraction protocol for this compound from lichen thalli would involve steps such as:

Grinding the lichen material to increase the surface area for extraction.

sonicating or stirring the ground lichen material in a suitable solvent (e.g., acetone or methanol) for a defined period to allow for efficient transfer of this compound into the solvent.

Filtering the extract to remove solid lichen debris.

Concentrating the solvent extract, often using a rotary evaporator, to obtain a crude extract enriched in lichen metabolites.

The optimization of such a protocol would involve evaluating different solvents, extraction times, solvent volumes, and extraction techniques (e.g., Soxhlet extraction, ultrasound-assisted extraction) to maximize the yield and purity of this compound while minimizing the co-extraction of interfering compounds.

While the extraction of compounds from culture broths is commonly employed in microbiology for isolating products like nucleic acids, specific protocols optimized for the extraction of lichen metabolites like this compound from fungal or algal culture broths (if this compound is produced in vitro) would similarly require optimization. This might involve liquid-liquid extraction with organic solvents, solid-phase extraction (SPE), or other techniques depending on the properties of the broth and the target compound. The goal is always to selectively isolate this compound from the complex mixture of compounds present in the biological matrix.

Derivatization Techniques for Enhanced Volatility or Detectability

Derivatization involves chemically modifying an analyte to improve its analytical properties, such as volatility, detectability, or separation characteristics. For compounds like this compound, which contains carboxylic acid and ester functional groups, derivatization can be particularly useful for certain analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), which typically requires volatile analytes.

One common derivatization technique for carboxylic acids is esterification, where the carboxylic acid group is converted into an ester. This can increase the volatility of the molecule, making it amenable to GC-MS analysis. The isolation and characterization of this compound as its methyl ester suggests that esterification, likely methylation of the free carboxylic acid group, has been a relevant step in its study. nih.govnih.gov

Another technique is silylation, which involves replacing active hydrogens (e.g., in carboxylic acids, alcohols, or phenols) with a silyl (B83357) group. Silylation can increase volatility and improve chromatographic peak shape. For carboxylic acids, silylation can be a selective derivatization strategy.

Derivatization can also be employed to enhance the detectability of this compound, particularly if using detection methods like UV-Vis or fluorescence that require the presence of a suitable chromophore or fluorophore. While this compound already contains chromophores (aromatic rings), derivatization with a strongly absorbing or fluorescent tag could potentially increase sensitivity for trace analysis. However, the most appropriate derivatization strategy depends heavily on the specific analytical technique being used and the analytical goal (e.g., qualitative analysis, quantitative analysis, structural elucidation).

Ecological and Inter Species Roles of Prasinic Acid

Role in Lichen Symbiosis and Chemical Ecology

Lichens represent a complex symbiosis, primarily between a fungus (mycobiont) and a photosynthetic partner, such as green algae or cyanobacteria. wikipedia.orgreading.ac.uk This symbiotic relationship results in the production of unique chemical compounds, known as lichen substances, which are rarely found in other organisms. researchgate.net Prasinic acid is one such lichen substance. researchgate.net Chemical ecology provides a framework for understanding how these compounds influence the interactions within the lichen symbiosis and with the external environment. wikipedia.orgchemecol.org

Defensive Mechanisms Against Herbivory or Pathogens

Lichen compounds are generally believed to offer protection to the lichen thallus from biotic stresses like herbivory and pathogens. nih.gov While the specific defensive role of this compound against herbivores or pathogens is not extensively detailed in the provided search results, other lichen acids, such as usnic acid, didymic acid, and condidymic acid, have demonstrated antibacterial activity, for instance, against Staphylococcus aureus. researchgate.netresearchgate.net Plant defense mechanisms against herbivores and pathogens often involve the production of toxic compounds or signaling molecules. numberanalytics.comnih.govfrontiersin.org Given that this compound is a lichen secondary metabolite, it is plausible that it contributes to the lichen's defense strategy, although direct evidence for this compound's role in deterring specific herbivores or inhibiting particular pathogens in the natural lichen environment requires further investigation.

Competitive Allelopathy and Interspecies Interactions in Ecosystems

Allelopathy is a biological phenomenon where one organism produces chemicals that influence the growth, survival, or reproduction of other organisms. frontiersin.orgfao.org This can involve both inhibitory and, less commonly, stimulatory effects. researchgate.netnih.gov Allelopathic compounds can be released into the environment through various means, including leaching and decomposition of organic matter. fao.org In the context of lichens, secondary metabolites like this compound could potentially play a role in competitive interactions with other organisms in their ecosystem, such as competing plant species or other microbial communities. Some plant species utilize allelopathy to suppress the growth of neighboring plants, enhancing their own competitive ability. plantprotection.pl While the search results mention allelopathy in plants and aquatic autotrophs involving various compounds like phenolic acids and fatty acids, there is no specific information detailing the allelopathic effects of this compound on other species in the lichen's environment. frontiersin.orgfao.orgresearchgate.netnih.govplantprotection.pl

Interactions with Microorganisms in Natural Environments

Lichens exist in close association with various microorganisms, forming complex communities. researchgate.net The chemical compounds produced by lichens, including this compound, can interact with these associated microbial communities.

Anti-Bacterial or Anti-Fungal Roles in Microbial Communities

Some research indicates that this compound may possess antibacterial activity. One study reported that synthetic this compound exhibited antibacterial activity against Staphylococcus aureus. researchgate.net This suggests a potential role for this compound in influencing the composition or activity of bacterial communities in the lichen's microenvironment. Other compounds isolated from lichens, such as 1,5-dihydroxy-2,4,6-trichloro-7-methylxanthone, (-)-usnic acid, didymic acid, and condidymic acid, have also shown antibacterial effects against S. aureus. researchgate.netresearchgate.net While antibacterial and antifungal activities are known for various natural products, including some sesquiterpenoids, the specific contribution of this compound to controlling microbial populations within or around the lichen requires more detailed study. nih.gov

Influence on Microbial Community Structure and Dynamics

The chemical environment created by an organism, including the release of secondary metabolites, can significantly influence the structure and dynamics of associated microbial communities. tamu.edufrontiersin.org For instance, plant root exudates containing organic acids can shape rhizosphere microbial communities by favoring the growth of bacteria that can utilize these compounds. tamu.edunih.gov Similarly, the presence of this compound and other lichen substances could potentially affect the diversity, abundance, and interactions of bacteria and fungi living on or within the lichen thallus or in the surrounding substrate. frontiersin.orgfu-berlin.de Interspecies interactions within microbial communities are complex and can involve various mechanisms, including competition, mutualism, and the production of bioactive molecules like lasso peptides. frontiersin.orgbiorxiv.orgplos.orgnih.govnih.goviapetus2.ac.uk While the general principle of chemical compounds influencing microbial communities is established, specific studies on how this compound impacts the structure and dynamics of lichen-associated microbial communities were not found in the provided search results.

Environmental Fate and Biotransformation of this compound

The environmental fate and biotransformation of this compound are not explicitly detailed in the search results. However, the biotransformation of other natural products, such as isoprenoids and shikimic acid derivatives, by enzymatic systems in plants has been studied, indicating that biological processes can modify such compounds in the environment. nih.gov The persistence and breakdown of this compound in different environmental matrices (e.g., on rock surfaces, bark, soil) would influence its ecological impact and the duration of any defensive or allelopathic effects. Further research is needed to understand how this compound is transformed or degraded in natural environments.

Computational and Theoretical Studies of Prasinic Acid

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to model or mimic the behavior of molecules. Molecular docking simulations are a specific application of molecular modeling that predicts the preferred orientation of one molecule (a ligand) to another (a receptor) when bound to form a stable complex dost.gov.phunair.ac.id. This is particularly relevant in drug discovery and understanding biological interactions mdpi.comopenreview.net. While specific studies on prasinic acid docking were not extensively found in the search results, the principles of molecular modeling and docking are broadly applicable to understanding its potential interactions with biological targets or other molecules.

Prediction of Ligand-Target Binding Modes and Affinities

Predicting how a ligand binds to a target and the strength of that binding (affinity) is a key goal of molecular docking simulations mdpi.comnih.gov. These predictions are based on scoring functions that estimate the binding energy of different poses (orientations) of the ligand within the target's binding site dost.gov.phunair.ac.id. Computational methods can predict ligand-binding sites on protein surfaces based on factors like amino acid composition nih.gov. Machine learning models are also being developed to enhance the speed and accuracy of protein-ligand binding prediction openreview.netnih.gov. Applying these techniques to this compound would involve identifying potential biological targets and simulating how this compound might interact with them at the molecular level.

Conformational Analysis and Molecular Dynamics of this compound

Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds organicchemistrytutor.comlibretexts.org. These different conformations have varying energy levels, and understanding them is crucial for predicting a molecule's behavior and interactions libretexts.org. Molecular dynamics (MD) simulations extend this by simulating the movement of atoms and molecules over time, providing insights into their dynamic behavior, flexibility, and how they interact with their environment, such as a solvent dost.gov.phgalaxyproject.orgmdpi.com. MD simulations can be used to assess the stability of ligand-receptor interactions over time, complementing the static predictions of docking studies unair.ac.id. While no specific MD simulations for this compound were found, these techniques could be used to explore the conformational landscape of this compound and its dynamics in different environments.

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to study the electronic structure and properties of molecules. These calculations can provide detailed information about a molecule's behavior at a fundamental level.

Electronic Structure Properties and Reactivity Prediction

Quantum chemical calculations can determine the electronic structure of this compound, including the distribution of electrons and the energies of molecular orbitals. This information is fundamental to understanding a molecule's chemical reactivity rsc.orgchemrxiv.org. By calculating properties such as partial charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potentials, researchers can predict where a molecule is likely to react and with what types of reagents rsc.orgyoutube.com. Theoretical calculations are also used to determine acid dissociation constants (pKa values), which are crucial for understanding how a molecule behaves in solution at different pH levels nih.govnih.govresearchgate.net.

Prediction of Spectroscopic Data to Aid Structural Assignment

Theoretical calculations can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies schrodinger.com. Comparing predicted spectra with experimental data is a powerful tool for confirming the structure of a newly isolated or synthesized compound like this compound researchgate.netchemicalbook.comthermofisher.comnmrdb.org. This is particularly useful when experimental data is limited or ambiguous. Computational prediction of spectroscopic data can aid in the assignment of peaks in experimental spectra and provide deeper insights into the molecular structure and conformation schrodinger.com.

Cheminformatics and Data Mining for this compound Research

Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. Data mining is a process of discovering patterns and insights from large datasets. In the context of this compound research, cheminformatics and data mining could involve analyzing databases of natural products and their properties to find similar compounds, predict potential bioactivities, or identify correlations between structural features and computational results. While the search results did not provide specific examples of cheminformatics or data mining applied directly to this compound, these fields are increasingly used in natural product research to leverage existing data and guide further investigations.

Database Analysis of Structurally Related Natural Products and Their Bioactivities

This compound is a natural product classified as a depside, a class of phenolic compounds commonly found in lichens. It has been identified in several lichen species, including Cladonia incrassata, Micarea subviridescens, and Micarea pumila. nih.gov Its structure is related to other lichen acids, particularly other depsides and depsidones. nih.gov

Database analysis of lichen-derived natural products is facilitated by specialized resources. For instance, an expanded database of high-resolution MS/MS spectra for lichen-derived natural products complements existing databases like the LDB, aiding in the identification and analysis of these compounds. These databases include spectral and metadata for numerous lichen compounds, encompassing various structural classifications such as depsides, depsidones, and xanthones.

Studies have explored the bioactivities of this compound and structurally related natural products. This compound itself has demonstrated antibacterial activity against Staphylococcus aureus. nih.gov Furthermore, a demethoxylated derivative of this compound has shown moderate antitumor activity in different cancer cell lines. nih.gov

Other depsides and related compounds found in lichens and other natural sources have also exhibited biological activities. For example, didymic acid and condidymic acid, also isolated from Cladonia incrassata, along with (-)-usnic acid, were found to be active against S. aureus. nih.gov Jaboticabin, a depside isolated from Myrciaria cauliflora, and a related depside, 2-O-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxyphenylacetic acid, have been shown to inhibit chemokine interleukin (IL)-8 production. nih.gov

The following table summarizes some reported bioactivities of this compound and related compounds:

| Compound | Source Organism(s) | Bioactivity |

| This compound | Cladonia incrassata, Micarea species nih.gov | Antibacterial (S. aureus) nih.gov |

| This compound (demethoxylated derivative) | Not specified nih.gov | Antitumor (moderate) nih.gov |

| Didymic acid | Cladonia incrassata nih.gov | Antibacterial (S. aureus) nih.gov |

| Condidymic acid | Cladonia incrassata nih.gov | Antibacterial (S. aureus) nih.gov |

| (-)-Usnic acid | Lichen species (e.g., Cladonia incrassata) nih.gov | Antibacterial (S. aureus) nih.gov |

| Jaboticabin | Myrciaria cauliflora nih.gov | Inhibits IL-8 production nih.gov |

| 2-O-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxyphenylacetic acid | Myrciaria cauliflora nih.gov | Inhibits IL-8 production nih.gov |

Predictive Models for Biosynthetic Pathways and Biological Functions

Research into predictive models specifically for the biosynthesis of this compound is limited in the available literature. However, general computational approaches exist for predicting metabolic pathways and the biological functions of natural products and other molecules.

Predictive models for metabolic pathways often utilize information on chemical-chemical interactions, chemical-protein interactions, and protein-protein interactions to assign molecules and enzymes to metabolic pathway classes. Computational pathway analysis can also be applied to genomic data to predict metabolic pathways within organisms.

Regarding biological function prediction, various computational methods are employed, particularly for proteins, based on their amino acid sequences and structures. These models aim to determine the specific biological roles of molecules by analyzing structural features and potential interactions.

While specific predictive models for this compound biosynthesis pathways were not identified in the search results, a phylogenetic study on the Micarea prasina group of lichens, which includes species producing this compound (M. subviridescens and M. pumila), utilized ancestral state reconstructions to evaluate the evolution of secondary metabolites. This research suggested that secondary metabolites, including this compound, were gained independently in different evolutionary lineages within this group. This type of analysis provides insights into the evolutionary history of biosynthetic capabilities but does not constitute a predictive model for the step-by-step enzymatic reactions involved in this compound formation.

The application of computational tools to predict the biological functions of small molecules like this compound often involves analyzing their structural similarity to compounds with known activities and predicting interactions with biological targets. However, no specific predictive models for the biological functions of this compound were detailed in the examined literature.

Emerging Research Frontiers for Prasinic Acid

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

The application of integrated omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to gain a holistic understanding of biological systems isaaa.orgnih.govmedreport.foundationnih.govuv.esmdpi.com. While these technologies have been widely applied in various fields, including disease research, agriculture, and the study of microbial communities, their comprehensive integration specifically for the study of Prasinic acid remains an emerging frontier nih.govnih.govdnastack.com.

Integrating genomics could involve sequencing the genomes of this compound-producing organisms, such as specific Micarea lichen species, to identify the genes encoding the enzymes involved in its biosynthesis. Transcriptomics could provide insights into the gene expression patterns associated with this compound production under different environmental conditions or developmental stages of the lichen. Proteomics could identify and quantify the proteins, including the biosynthetic enzymes, present when this compound is being synthesized. Finally, metabolomics, which focuses on the complete set of small molecules, could help map the metabolic pathways leading to this compound and identify potential precursors or related compounds isaaa.orgmdpi.com.

While the general principles and applications of integrated omics are well-established medreport.foundationnih.govmdpi.com, specific research detailing the use of these technologies to fully elucidate the biosynthesis, regulation, and function of this compound at a systems level is not widely reported in the current literature. Such an integrated approach could reveal the complex molecular mechanisms governing this compound production and its role within the lichen symbiosis.

Exploration of Novel Biosynthetic Pathways and Enzymes for Chemoenzymatic Synthesis

The biosynthesis of this compound in lichens is believed to involve polyketide pathways, common for many lichen secondary metabolites scribd.comnih.gov. While a proposed Smiles rearrangement of this compound to micareic acid suggests a potential enzymatic transformation within the lichen scribd.com, the specific, novel biosynthetic enzymes and the detailed pathway leading to this compound are not fully elucidated in the publicly available research.

Exploring these biosynthetic pathways at a molecular level is crucial for developing chemoenzymatic synthesis routes. Chemoenzymatic synthesis combines the specificity and efficiency of enzymes with the flexibility of chemical transformations, offering a powerful strategy for producing complex molecules and their derivatives nih.govnih.govlibretexts.orgdoi.org. Research in this area for this compound would involve identifying the specific enzymes catalyzing key steps in its biosynthesis and then leveraging these enzymes in in vitro or in vivo systems for targeted synthesis.

Currently, the total synthesis of this compound has been reported nih.gov. However, the exploration of novel enzymatic steps within its natural biosynthetic route and their application in chemoenzymatic synthesis for either the compound itself or novel derivatives represents an area with significant untapped potential. Research into the polyketide synthases (PKSs) and other enzymes involved in lichen secondary metabolism, including those potentially responsible for this compound formation, is ongoing for lichens in general scribd.com. Identifying and characterizing the specific enzymes for this compound biosynthesis would pave the way for more efficient and potentially novel synthetic routes.

Development of Advanced Analytical Platforms for In Situ Monitoring in Complex Biological Systems

Characterizing and monitoring secondary metabolites like this compound within their natural biological context, such as lichen thalli or associated microbial communities, presents analytical challenges. Traditional methods for identifying this compound often involve techniques like Thin Layer Chromatography (TLC) researchgate.net, while more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used in broader metabolomics studies nih.govnih.govmdpi.com.

An emerging research frontier involves the development and application of advanced analytical platforms capable of in situ monitoring of this compound in complex biological systems. This could include techniques like in situ mass spectrometry imaging, which allows for the spatial localization and relative quantification of metabolites within tissues, or biosensors engineered to detect this compound in real-time within its native environment.

While significant advancements have been made in in situ analytical techniques for various biomolecules, specific applications focusing on the real-time, in situ monitoring of this compound within lichens or other complex matrices are not prominently featured in the current research landscape. Developing such platforms would enable researchers to study the dynamics of this compound production, accumulation, and potential interactions with other organisms within its natural ecological niche.

Bioengineering Approaches for Enhanced Production or Novel this compound Derivatives

The potential biological activities of this compound, including moderate antitumor and antibacterial effects nih.govresearchgate.net, highlight the interest in obtaining sufficient quantities for further research and potential applications. Traditional extraction from slow-growing lichens can be challenging and unsustainable. Total synthesis has been achieved nih.gov, but bioengineering offers an alternative or complementary strategy for enhanced and sustainable production.

Bioengineering approaches could involve introducing the identified biosynthetic genes for this compound into a heterologous host organism, such as bacteria, yeast, or engineered plant systems, to create a microbial or cellular factory for its production nih.govnih.govresearchgate.net. Optimizing gene expression, metabolic flux, and downstream processing in these engineered systems could lead to significantly enhanced yields of this compound.

Furthermore, bioengineering can be used to create novel this compound derivatives. By modifying the genes encoding the biosynthetic enzymes or by introducing enzymes with altered substrate specificity, researchers could potentially engineer the production of this compound analogs with potentially improved biological activities or pharmacological properties frontiersin.orgnih.gov. While bioengineering has been successfully applied to the production and diversification of various natural products nih.govnih.gov, specific research detailing bioengineering efforts focused on enhancing this compound production or generating novel this compound derivatives is an emerging area.

Unveiling Undiscovered Ecological or Biological Functions in Broader Ecosystem Contexts

This compound's presence in specific lichen species is well-documented, and its role as a chemotaxonomic marker is established researchgate.netpensoft.net. Beyond this, its known biological activities include moderate antitumor and antibacterial effects nih.govresearchgate.net. However, the full spectrum of its ecological and biological functions within the broader ecosystem remains largely undiscovered.

Research in this frontier would aim to understand the ecological role of this compound within the lichen symbiosis itself. Does it play a role in the interaction between the fungal and algal partners? Does it provide protection against herbivores, pathogens, or environmental stresses? nih.gov Furthermore, investigating its potential functions in the wider ecosystem could involve studying its interactions with other microorganisms in the lichen's environment, its persistence and fate in different substrates, and its potential influence on nutrient cycling or other ecological processes researchgate.netnih.gov.

While the ecological roles of other secondary metabolites and the impact of various compounds on ecosystems are studied nih.govhubbardbrook.org, specific research dedicated to unveiling the undiscovered ecological or biological functions of this compound in these broader contexts is an active but still developing area. Understanding these roles is crucial for appreciating the full significance of this compound beyond its chemical structure and observed bioactivities.

Q & A

Q. How can researchers address heterogeneity in meta-analyses of this compound’s cytotoxic effects across cancer cell lines?

- Methodological Answer : Classify studies by cell lineage (e.g., epithelial vs. hematopoietic) and this compound source (synthetic vs. natural). Perform subgroup analysis using random-effects models and quantify heterogeneity via I² statistics. Sensitivity analyses should exclude outliers (e.g., studies with IC₅₀ > 100 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.